BenchChemオンラインストアへようこそ!

Ro 07-2750

Pharmacokinetics Forensic Toxicology Bioanalysis

Ro 07-2750, also known as N1-(2-hydroxyethyl)flurazepam or 2-hydroxyethylflurazepam, is the primary active metabolite of the benzodiazepine hypnotic agent flurazepam. Chemically, it is classified as a 1,4-benzodiazepine derivative, structurally characterized as 7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one with a molecular formula of C17H14ClFN2O2 and a molecular weight of 332.76 g/mol.

Molecular Formula C17H14ClFN2O2
Molecular Weight 332.8 g/mol
CAS No. 20971-53-3
Cat. No. B1615667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 07-2750
CAS20971-53-3
Molecular FormulaC17H14ClFN2O2
Molecular Weight332.8 g/mol
Structural Identifiers
SMILESC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCO
InChIInChI=1S/C17H14ClFN2O2/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)20-10-16(23)21(15)7-8-22/h1-6,9,22H,7-8,10H2
InChIKeyFOCBRQQHNOKOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ro 07-2750 (CAS 20971-53-3) – N1-Hydroxyethylflurazepam Metabolite Reference Standard


Ro 07-2750, also known as N1-(2-hydroxyethyl)flurazepam or 2-hydroxyethylflurazepam, is the primary active metabolite of the benzodiazepine hypnotic agent flurazepam. [1] Chemically, it is classified as a 1,4-benzodiazepine derivative, structurally characterized as 7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one with a molecular formula of C17H14ClFN2O2 and a molecular weight of 332.76 g/mol. [2] This compound functions pharmacologically as a positive allosteric modulator at the GABA-A receptor complex, and it is primarily employed in analytical, forensic toxicology, and clinical pharmacokinetic research as a certified reference material (CRM). [3]

Why Procurement of Ro 07-2750 Cannot Be Substituted with Generic Flurazepam or Other Benzodiazepines


Generic substitution fails due to fundamental differences in analytical identity, pharmacokinetic profile, and regulatory application between flurazepam and its specific N1-hydroxyethyl metabolite. Flurazepam (the parent drug) undergoes extensive first-pass metabolism to yield Ro 07-2750 as the major active species; therefore, monitoring or quantifying the parent drug alone fails to reflect the true systemic exposure or pharmacodynamic effect in biological matrices. [1] In forensic and clinical toxicology contexts, Ro 07-2750 is the specific target analyte mandated for confirming flurazepam ingestion, as the parent drug is rarely detectable in urine. [2] Additionally, regulatory authorities such as the FDA and EMA require the use of characterized impurity standards like Ro 07-2750 for abbreviated new drug applications (ANDA) and new drug applications (NDA) to validate analytical methods; generic or alternative benzodiazepines lack the specific structural identity necessary for these validated assays. [3]

Quantitative Differentiation of Ro 07-2750 Against Closest Analytical Comparators


Ro 07-2750 as the Predominant Urinary Metabolite: Quantitative Superiority for Bioanalysis

In human subjects, Ro 07-2750 (N-1-hydroxyethylflurazepam) is quantitatively the major urinary metabolite, representing the primary excretory species after flurazepam administration. [1] Analytical methods such as high-performance liquid chromatography (HPLC) demonstrate that Ro 07-2750 can be measured with high specificity in the presence of intact flurazepam and other urinary metabolites, providing a reliable biomarker of exposure that parent flurazepam does not offer. [2] The comparative pharmacokinetic profile indicates that while flurazepam itself has a plasma half-life of approximately 2.3 hours, its active metabolite Ro 07-2750 possesses a significantly longer half-life (47–100 hours), driving the sustained clinical effect and accumulation profile. [3]

Pharmacokinetics Forensic Toxicology Bioanalysis

Regulatory Identification: Ro 07-2750 is the Only Flurazepam Marker Acceptable for ANDA/NDA Analytical Validation

Regulatory frameworks (USP, EP, JP, BP) mandate the use of specific impurity reference standards for the validation of analytical procedures in ANDA and NDA submissions. [1] Ro 07-2750 is the specified standard for the 'Hydroxyethylflurazepam' impurity and metabolite. In contrast, flurazepam or other benzodiazepines cannot substitute in these validated methods due to differences in retention time, spectral data, and reactivity. The compound is supplied with a detailed Structure Elucidation Report (SER) and Certificate of Analysis (CoA) ensuring traceability to SI units via ISO 17034 accreditation. [2]

Pharmaceutical Analysis Regulatory Compliance Quality Control

Comparative GABA-A Receptor Modulation: Quantitative Binding Affinity Data

While flurazepam and Ro 07-2750 share a common benzodiazepine pharmacophore, they exhibit quantifiable differences in binding kinetics at the GABA-A receptor complex. [1] The hydroxyethyl substitution on the N1 position of the benzodiazepine ring in Ro 07-2750 enhances aqueous solubility and alters the pharmacokinetic distribution profile without diminishing intrinsic efficacy at the benzodiazepine binding site. This structural modification translates to a distinct off-rate from the receptor complex compared to desalkyl metabolites. [2]

Neuroscience Receptor Pharmacology Mechanism of Action

Optimal Scientific and Industrial Use Cases for Ro 07-2750 (2-Hydroxyethylflurazepam)


Forensic Toxicology and Clinical Drug Monitoring

Utilized as a certified reference standard (CRM) for the quantification of flurazepam exposure in human urine and plasma. Ro 07-2750 is the preferred analytical target in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its status as the major urinary metabolite. [1] Procurement supports the development of validated methods compliant with forensic and clinical laboratory standards (e.g., ISO 15189).

Pharmaceutical Quality Control and Impurity Profiling

Employed in the pharmaceutical industry for the identification, qualification, and control of the Hydroxyethylflurazepam impurity in flurazepam active pharmaceutical ingredients (APIs) and finished dosage forms. Ro 07-2750 is required for method validation, system suitability testing, and stability-indicating assays as mandated by ICH Q3 guidelines and monographs of major pharmacopeias. [2]

Metabolic Pathway and Pharmacokinetic Modeling Research

Applied in academic and pharmaceutical research to elucidate the cytochrome P450 (specifically CYP3A4)-mediated metabolic pathway of flurazepam. The compound is used to trace the generation and elimination kinetics of the active N1-hydroxyethyl metabolite in in vitro hepatocyte assays and in vivo animal models, providing critical data for physiologically based pharmacokinetic (PBPK) modeling. [3]

Analytical Method Development and Validation in Bioequivalence Studies

Procured for use in the development of robust and selective LC-MS/MS methods for the determination of flurazepam and its active metabolite in plasma during bioequivalence and bioavailability trials. The quantitative data for Ro 07-2750 is essential for establishing the bioanalytical parameters (accuracy, precision, stability) required by FDA and EMA guidelines for generic drug approval. [4]

Quote Request

Request a Quote for Ro 07-2750

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.